tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate
CAS No.:
Cat. No.: VC17523849
Molecular Formula: C14H24F2N2O2
Molecular Weight: 290.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H24F2N2O2 |
|---|---|
| Molecular Weight | 290.35 g/mol |
| IUPAC Name | tert-butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate |
| Standard InChI | InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-9-13(4-6-17-7-5-13)8-14(15,16)10-18/h17H,4-10H2,1-3H3 |
| Standard InChI Key | RNTVACMEKYWYLW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(CCNCC2)CC(C1)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s spiro[5.5]undecane core consists of two fused six-membered rings sharing a single nitrogen atom. The 4,4-difluoro substitution introduces electronegative groups that influence the molecule’s electronic properties and conformational stability . The tert-butyl carbamate group at position 2 acts as a protective moiety for the secondary amine, a common strategy in peptide synthesis .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl 4,4-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate | |
| SMILES | O=C(N1CC2(CNCCC2)CC(F)(F)C1)OC(C)(C)C | |
| InChIKey | FYIXPVCSOVBGKX-UHFFFAOYSA-N | |
| Molecular Formula |
Spectroscopic and Computational Data
Synthesis and Optimization
Synthetic Routes
While no explicit synthesis for this compound is documented, analogous spirocyclic diaza compounds are typically constructed via cyclization reactions. For example, a related 1-oxa-4,9-diazaspiro[5.5]undecane derivative was synthesized using a low-temperature (−78°C) reaction of potassium tert-butoxide in tetrahydrofuran (THF) . Adapting this method, fluorination at position 4 could involve electrophilic fluorinating agents like Selectfluor® or deoxyfluorination reagents .
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Ring-closing cyclization | THF, −78°C, KOtBu | Form spirocyclic core |
| 2 | Fluorination | Selectfluor®, DCM, rt | Introduce difluoro groups |
| 3 | Boc protection | Boc anhydride, DMAP, CH₂Cl₂ | Protect amine functionality |
Purification and Characterization
Purification likely involves flash chromatography (e.g., silica gel with dichloromethane/methanol gradients) , followed by recrystallization. High-resolution mass spectrometry (HRMS) and elemental analysis would confirm molecular integrity, while IR spectroscopy could validate the carbonyl (C=O) and C-F stretches .
Physicochemical Properties
Solubility and Stability
The tert-butyl ester enhances lipid solubility, making the compound soluble in organic solvents like DCM, THF, and ethyl acetate. Aqueous solubility is expected to be low (estimated <1 mg/mL) . Stability studies under accelerated conditions (40°C/75% RH) are unreported but critical for storage recommendations.
Reactivity
The Boc group is susceptible to acidic conditions (e.g., TFA in DCM), enabling deprotection to free the secondary amine for further functionalization . The fluorine atoms may participate in hydrogen bonding or serve as metabolic stability enhancers in drug candidates .
Pharmaceutical Applications
Role in Drug Discovery
Spirocyclic compounds are prized for their three-dimensionality and ability to occupy unique pharmacophoric spaces. The 4,4-difluoro substitution could modulate bioavailability and target engagement, as seen in μ-opioid receptor agonists . While direct biological data for this compound is lacking, its structural analogs demonstrate analgesic and antipsychotic activities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume